molecular formula C6H9NO4 B061741 (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid CAS No. 169061-45-4

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid

Cat. No. B061741
M. Wt: 159.14 g/mol
InChI Key: GTNADIRLJUOZRZ-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, also known as HEODA, is a chiral molecule that has been the subject of extensive research in recent years. It is a derivative of azetidine-2-carboxylic acid, which is an important building block for the synthesis of various biologically active compounds. HEODA has shown promising results in scientific research, particularly in the field of drug discovery and development.

Mechanism Of Action

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which play a crucial role in the pathogenesis of many diseases. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid also activates the Nrf2-ARE pathway, which is responsible for the induction of antioxidant enzymes and the protection of cells from oxidative stress. Additionally, (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, differentiation, and survival.

Biochemical And Physiological Effects

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cell culture and animal models. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to protect cells from oxidative stress-induced damage. In addition, (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy drugs.

Advantages And Limitations For Lab Experiments

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has several advantages as a molecule for scientific research. It is stable, water-soluble, and easy to synthesize in large quantities. It also exhibits a range of biological activities, making it a versatile tool for studying various cellular and molecular processes. However, there are also some limitations to using (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in lab experiments. It can be difficult to work with due to its chiral nature, and its effects may vary depending on the cell type and experimental conditions. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile.

Future Directions

There are several future directions for research on (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and its derivatives, which could lead to the discovery of novel biologically active compounds. Finally, more research is needed to fully understand the limitations and potential applications of (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in scientific research.

Synthesis Methods

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid can be synthesized through a multistep process involving the reaction of L-serine with ethyl oxalyl chloride, followed by treatment with sodium hydride and ethylene oxide. The resulting product is then subjected to acid hydrolysis to obtain (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in high yield and purity. This synthetic method has been optimized and improved over the years, and it is now considered a reliable and efficient way to produce (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid on a large scale.

Scientific Research Applications

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has also been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Its unique chemical structure and pharmacological properties make it a promising molecule for drug discovery and development.

properties

CAS RN

169061-45-4

Product Name

(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S,3R)-3-(2-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-2-1-3-4(6(10)11)7-5(3)9/h3-4,8H,1-2H2,(H,7,9)(H,10,11)/t3-,4+/m1/s1

InChI Key

GTNADIRLJUOZRZ-DMTCNVIQSA-N

Isomeric SMILES

C(CO)[C@@H]1[C@H](NC1=O)C(=O)O

SMILES

C(CO)C1C(NC1=O)C(=O)O

Canonical SMILES

C(CO)C1C(NC1=O)C(=O)O

synonyms

2-Azetidinecarboxylicacid,3-(2-hydroxyethyl)-4-oxo-,(2S-trans)-(9CI)

Origin of Product

United States

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